4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine
Overview
Description
4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring and a tetrahydrofuran group. It has a molecular formula of C8H10ClN2O and a molar mass of 190.63 g/mol. This compound is typically a white to off-white powder that is soluble in polar solvents such as water, methanol, and ethanol.
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the production of prostaglandins from arachidonic acid .
Mode of Action
This compound functions by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of prostaglandin E2 . This inhibition of prostaglandin synthesis results in decreased inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins, leukotrienes, and other inflammatory mediators . By inhibiting COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .
Pharmacokinetics
Similar pyrimidine derivatives have been found to have good pharmacokinetics and oral bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of inflammatory mediators, the compound can alleviate symptoms of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyrimidine with tetrahydrofuran under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through various techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Addition Reactions: The double bonds in the pyrimidine ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom. Oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms, resulting in different pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine include:
- 6-Chloro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,5-diamine
- 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
- 5-Allyl-6-chloro-2-methyl-pyrimidin-4-yl-benzyl-amine .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyrimidine ring and a tetrahydrofuran group. This structural feature imparts specific chemical and physical properties that make it valuable in various applications, from chemical synthesis to potential pharmaceutical uses.
Properties
IUPAC Name |
4-chloro-6-(oxolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h4-5,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREBYRPSXRSKLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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